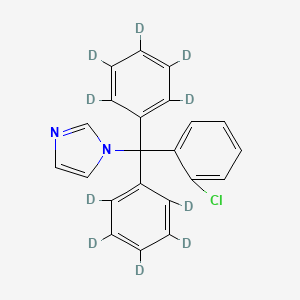

Triapine (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This enzyme is crucial for DNA synthesis and repair, making Triapine a significant compound in cancer research and treatment . Triapine has been investigated in multiple clinical trials for its potential to treat various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

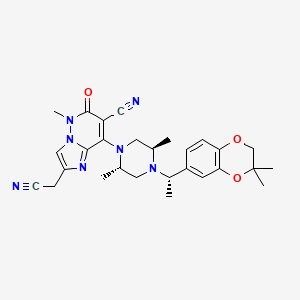

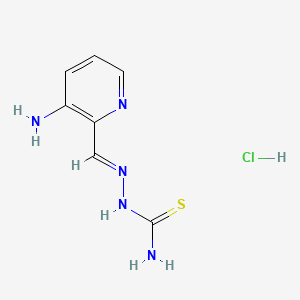

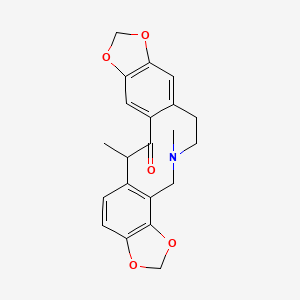

Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous medium under reflux conditions . The product is then purified through recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the desired purity .

Industrial Production Methods

Industrial production of Triapine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems, such as preparative HPLC, ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Triapine can be oxidized electrochemically or using liver microsomes.

Reduction: Triapine can be reduced using common reducing agents like sodium borohydride.

Substitution: Triapine can undergo substitution reactions, particularly at the thiosemicarbazone moiety, using various nucleophiles.

Major Products

The major products formed from these reactions include dehydrogenated metabolites, hydroxylated derivatives, and substituted thiosemicarbazones .

Scientific Research Applications

Triapine has a wide range of scientific research applications:

Mechanism of Action

Triapine exerts its effects by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis . Triapine binds to the iron-containing active site of the enzyme, preventing the formation of the tyrosyl radical necessary for its catalytic activity . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making Triapine effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Triapine is part of the α-N-heterocyclic thiosemicarbazones family, which includes several other compounds with similar structures and functions . Some of the similar compounds include:

Hydroxyurea: Another ribonucleotide reductase inhibitor, but Triapine is 100–1000-fold more potent.

Dimethylated Thiosemicarbazones: These compounds have nanomolar inhibitory concentrations but differ in their metabolic pathways and cytotoxicity profiles.

Amidrazones and Semicarbazones: These compounds undergo different metabolic reactions compared to Triapine, such as oxidative desulfuration.

Triapine’s uniqueness lies in its strong iron-chelating ability, which enhances its inhibitory effect on ribonucleotide reductase and its potential to overcome resistance seen with other inhibitors like hydroxyurea .

Properties

Molecular Formula |

C7H10ClN5S |

|---|---|

Molecular Weight |

231.71 g/mol |

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride |

InChI |

InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+; |

InChI Key |

VCIFBCIFIYJMDO-SODSUQDMSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

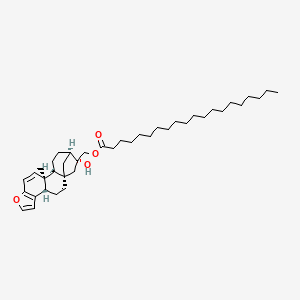

![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)

![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)